An In-depth Technical Guide to 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene: Structure, Synthesis, and Properties
An In-depth Technical Guide to 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene: Structure, Synthesis, and Properties
Disclaimer: The compound 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is not readily indexed in major chemical databases as of the date of this publication. This guide has been developed based on a hypothesized structure derived from its systematic IUPAC name. The proposed synthetic pathways, properties, and analytical data are predictive and based on established principles of organic chemistry and data from analogous structures. This document is intended for research and development professionals and should be used as a theoretical and practical guide for its potential synthesis and characterization.
Introduction and Overview
The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active compounds and advanced materials. Its presence in natural products like the antibiotic vancomycin and its role in agrochemicals and polymer sciences underscore the importance of synthetic routes to novel diaryl ether derivatives.[1][2][3] This guide focuses on the target molecule, 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, a compound that combines several key functional groups: a dichlorinated benzene ring, a methoxy group, and a nitrophenoxy substituent. These features suggest potential for further functionalization and exploration in medicinal chemistry and materials science.
Given the absence of this specific molecule in the current literature, this whitepaper serves as a proactive technical guide for the research scientist. It provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties based on well-characterized precursors, and discuss potential applications and critical safety considerations.
Molecular Structure and Chemical Identifiers
The structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is defined by a central benzene ring substituted with two chlorine atoms, a methoxy group, and a 4-nitrophenoxy group. The substitution pattern is key to its predicted reactivity and properties.
Hypothesized Chemical Structure
Caption: Hypothesized structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.
Predicted Chemical Identifiers
A summary of the predicted chemical identifiers for the target molecule is presented in Table 1.
| Identifier | Predicted Value |
| Molecular Formula | C₁₃H₉Cl₂NO₄ |
| Molecular Weight | 314.12 g/mol |
| IUPAC Name | 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene |
| InChI | InChI=1S/C13H9Cl2NO4/c1-19-12-7-11(15)13(20-10-5-3-9(16(17)18)4-6-10)8-10(12)14/h3-8H,1H3 |
| InChIKey | Predicted based on structure |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)OC2=CC=C(C=C2)[O-])Cl |
Proposed Synthesis Pathway
The formation of the diaryl ether bond is the key transformation in the synthesis of the target molecule. Two primary methods are considered state-of-the-art for this purpose: the Ullmann condensation and Nucleophilic Aromatic Substitution (SₙAr).[2][4][5]
Given the structure of the proposed precursors, a Nucleophilic Aromatic Substitution (SₙAr) reaction is the most logical and efficient approach. The precursor 1,5-dichloro-2-methoxy-4-nitrobenzene possesses a nitro group, which is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. The chlorine atom para to the nitro group is expected to be the most susceptible to substitution. The reaction with the nucleophile, 4-nitrophenoxide (generated in situ from 4-nitrophenol and a base), should proceed to form the desired diaryl ether.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound via SₙAr.
Detailed Experimental Protocol
This protocol is a predictive methodology based on general procedures for SₙAr reactions to form diaryl ethers.[6]
Materials:
-
1,5-Dichloro-2-methoxy-4-nitrobenzene (CAS 85829-14-7)
-
4-Nitrophenol (CAS 100-02-7)[7]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to dissolve the solids.
-
Addition of Electrophile: To the stirring solution, add 1,5-dichloro-2-methoxy-4-nitrobenzene (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.
Predicted Physicochemical and Spectroscopic Properties
The properties of the target molecule are predicted based on the known data of its precursors, 4-nitrophenol and 1,5-dichloro-2-methoxy-4-nitrobenzene.
Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Reference |
| Physical State | Yellowish Solid | Both precursors, 4-nitrophenol and 1,5-dichloro-2-methoxy-4-nitrobenzene, are solids at room temperature.[8] |
| Melting Point | > 100 °C | The melting point of 4-nitrophenol is 113-114 °C.[9] The final product is larger and more rigid, suggesting a higher melting point. |
| Boiling Point | > 280 °C (decomposes) | 4-Nitrophenol decomposes at its boiling point of 279 °C.[10] The target molecule is expected to have a higher boiling point and likely decompose. |
| Solubility | Soluble in polar organic solvents (e.g., acetone, DMSO, ethyl acetate); Insoluble in water. | Based on the aromatic and nitro functionalities, and similar to its precursors.[9] |
| logP | ~4.5 - 5.5 | Calculated based on the combination of the logP of 4-nitrophenol (1.91) and the lipophilic nature of the dichlorinated methoxybenzene moiety.[9] |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the dichlorinated ring will appear as two singlets due to their isolated positions. The protons on the nitrophenoxy ring will present as a characteristic AA'BB' system (two doublets). A singlet corresponding to the methoxy group protons will be observed around 3.9-4.1 ppm. Aromatic protons typically appear between 7.0 and 8.5 ppm.
-
¹³C NMR: The spectrum will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. Key signals will include the methoxy carbon (~55-60 ppm) and carbons attached to electronegative atoms (Cl, O, N) which will be downfield. Carbons of the nitro-substituted ring will be significantly affected, with the carbon bearing the nitro group appearing downfield.
-
FT-IR: Characteristic peaks are expected for:
-
C-O-C (ether linkage) stretching: ~1240-1260 cm⁻¹ (asymmetric) and ~1030-1050 cm⁻¹ (symmetric).
-
NO₂ stretching: ~1520-1540 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric).
-
C-Cl stretching: ~700-850 cm⁻¹.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹.
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹.
-
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 313 and 315, with an approximate 6:9:3 ratio for the M, M+2, and M+4 peaks, characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the cleavage of the ether bond.
Potential Applications and Research Directions
The structural motifs within 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene suggest several avenues for research and application.
-
Medicinal Chemistry: Nitroaromatic compounds are a class of bioreductive agents that can be selectively activated under the hypoxic conditions found in solid tumors, making them valuable as hypoxia-activated prodrugs.[11][12] The target molecule could serve as a scaffold for developing novel anticancer agents. Furthermore, hydrazone derivatives of p-nitrophenyl compounds have shown anti-inflammatory activity.[13] The nitro group can also be reduced to an amine, providing a handle for further derivatization to explore a wide range of biological targets.[14]
-
Materials Science: The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating methoxy group, creates a molecule with interesting electronic properties that could be explored in the context of nonlinear optics or as a monomer for specialty polymers.
-
Synthetic Intermediate: This molecule is a highly functionalized building block. The nitro group can be reduced, and the chlorine atoms could potentially undergo further substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. The handling of this novel compound should be guided by the known hazards of its precursors and related chemical classes.
-
Primary Hazards: Chlorinated nitroaromatic compounds are often toxic and should be handled with care.[15] The precursor, 1,5-dichloro-2-methoxy-4-nitrobenzene, is classified as toxic if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds, in general, can be absorbed through the skin and may cause irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.
-
Spill and Disposal: In case of a small spill, gently cover with an absorbent material like vermiculite, sweep up, and place in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.
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